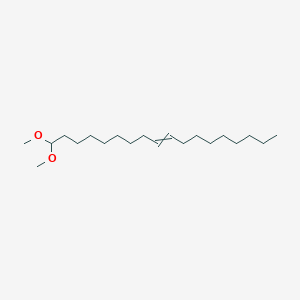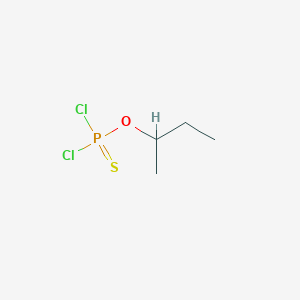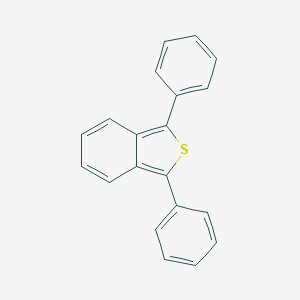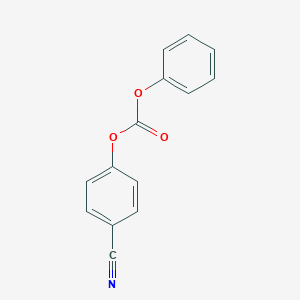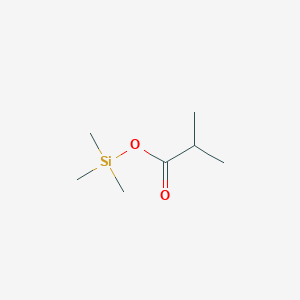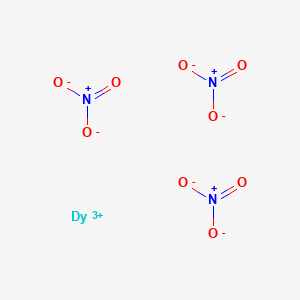
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide (also known as 1-Cmec or CMCT) is a carbodiimide compound with cyclcohexyl and 2-(4-morpholinyl)ethyl as the two N-substituents . It has a role as a cross-linking reagent . The molecular formula is C13H23N3O, and the molecular weight is 237.34 g/mol .
Synthesis Analysis
This compound can be synthesized from cyclohexyl isothiocyanate and N-(2-aminoethyl)morpholine with a yield of 67% . Another method involves the dehydration of the corresponding urea with p-Toluenesulfonyl Chloride, Potassium Carbonate, and Benzyltriethylammonium Chloride, yielding 91% . A third method involves the reaction of cyclohexyl isocyanate, 2-(4-morpholinyl)ethyl diethylphosphoramidate, and potassium carbonate, yielding 82% .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2 . The Canonical SMILES string is C1CCC(CC1)N=C=NCCN2CCOCC2 .Chemical Reactions Analysis
This compound is used as a cross-linking reagent . It has been used in the modification of glucoamylases from Rhizopus sp., where it was found that the modification of two carboxyl groups induced a loss in enzymatic activity .Physical And Chemical Properties Analysis
The compound has a boiling point of 145°C at 0.2 mmHg . It is soluble in DMF, CH2Cl2, dioxane, and xylene .Applications De Recherche Scientifique
Protein Modification
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide has been utilized in protein modification. This carbodiimide has been employed for the modification of carboxyl groups in proteins, as demonstrated in studies involving bovine serum albumin and bovine β-lactoglobulin A (Armstrong & Mckenzie, 1967).
DNA Interaction
This compound has shown binding preference to UV-induced single-stranded regions in DNA, as evidenced in experiments with mouse L cells. The studies highlight its role in influencing the sensitivity of UV-irradiated cells (Rauth & Domon, 1973).
RNA Modification
The specificity of this carbodiimide for uridine and guanosine residues in Escherichia coli suppressor tyrosine transfer RNA has been documented. This specificity aids in understanding the conformation of RNA molecules (Chang, Cashmore, & Brown, 1972).
Enzyme Interaction
Research has shown that this compound can inactivate enzymes like α-chymotrypsin by reacting with specific aminoacyl residues, impacting their catalytic activity (Banks, Blossey, & Shafer, 1969).
Nucleic Acid Analysis
It has been used in methods for distinguishing DNA fragments containing single-base mismatches by reacting with unpaired guanidylate and thymidylate residues in DNA (Novack, Casna, Fischer, & Ford, 1986).
Biochemical Research
This compound has been employed in biochemical studies, such as investigating the glucose-6-phosphatase system in rat liver microsomes (Murataliev & Vulfson, 1986).
Hemagglutination Test
It has been used in covalently coupling horse ferritin to formalin-fixed human red blood cells for a direct passive hemagglutination test (Beeson & Wissler, 1976).
Mécanisme D'action
Target of Action
The primary target of 1-Cmec is the carboxyl group in certain proteins . For instance, it has been used to modify a ribonuclease from Rhizopus sp. (RNase Rh) . The carboxyl group plays a crucial role in the enzymatic activity of RNase Rh .
Mode of Action
1-Cmec interacts with its targets by modifying the carboxyl groups . This modification can induce changes in the enzymatic activity of the target protein . For example, in the presence of 1 M cytidine, RNase Rh activity was protected from the CMC modification .
Biochemical Pathways
It is known that the modification of carboxyl groups can have significant effects on the enzymatic activity of proteins . This suggests that 1-Cmec could potentially affect any biochemical pathway involving proteins with carboxyl groups.
Pharmacokinetics
It is known that the compound is soluble , which could potentially impact its bioavailability. The compound is stored at 2-8°C , suggesting that it may be sensitive to temperature changes.
Result of Action
The modification of carboxyl groups by 1-Cmec can lead to changes in the enzymatic activity of proteins . In the case of RNase Rh, the modification of at least two carboxyl groups seemed to induce a loss in enzymatic activity .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 1-Cmec. For instance, the compound is stored at 2-8°C , suggesting that it may be sensitive to temperature changes.
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPOFXIBHOVFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165973 | |
| Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15580-20-8 | |
| Record name | 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15580-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYCLOHEXYL-3-(2-(4-MORPHOLINYL)ETHYL)CARBODIIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZEQ3G48DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)
![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)
